molecular formula C8H11NO B13055514 (1R)-1-(5-Methyl(2-furyl))prop-2-enylamine

(1R)-1-(5-Methyl(2-furyl))prop-2-enylamine

Cat. No.: B13055514
M. Wt: 137.18 g/mol
InChI Key: FDIUPLOCSCZDOU-SSDOTTSWSA-N
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Description

(1R)-1-(5-Methyl(2-furyl))prop-2-enylamine is an organic compound that belongs to the class of amines. It features a furan ring substituted with a methyl group and an amine group attached to a prop-2-enyl chain. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(5-Methyl(2-furyl))prop-2-enylamine can be achieved through several synthetic routes. One common method involves the reaction of 5-methylfurfural with a suitable amine precursor under reductive amination conditions. The reaction typically requires a reducing agent such as sodium borohydride or lithium aluminum hydride and a catalyst like palladium on carbon.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation and advanced catalytic systems can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(5-Methyl(2-furyl))prop-2-enylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction can lead to the formation of saturated amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: 5-Methyl-2-furancarboxaldehyde or 5-Methyl-2-furancarboxylic acid.

    Reduction: (1R)-1-(5-Methyl(2-furyl))propylamine.

    Substitution: Various substituted amines depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (1R)-1-(5-Methyl(2-furyl))prop-2-enylamine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds with biological molecules, influencing their function. The furan ring may interact with enzymes or receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(5-Methyl(2-furyl))propylamine: A reduced form of the compound.

    5-Methyl-2-furancarboxaldehyde: An oxidized form of the compound.

    5-Methyl-2-furancarboxylic acid: Another oxidized form.

Uniqueness

(1R)-1-(5-Methyl(2-furyl))prop-2-enylamine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a furan ring and an amine group makes it a versatile compound for various applications.

Properties

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

(1R)-1-(5-methylfuran-2-yl)prop-2-en-1-amine

InChI

InChI=1S/C8H11NO/c1-3-7(9)8-5-4-6(2)10-8/h3-5,7H,1,9H2,2H3/t7-/m1/s1

InChI Key

FDIUPLOCSCZDOU-SSDOTTSWSA-N

Isomeric SMILES

CC1=CC=C(O1)[C@@H](C=C)N

Canonical SMILES

CC1=CC=C(O1)C(C=C)N

Origin of Product

United States

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